molecular formula C11H16N2O2 B3037545 4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide CAS No. 478249-62-6

4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide

Cat. No. B3037545
M. Wt: 208.26 g/mol
InChI Key: AIAMKGUQGLECPB-UHFFFAOYSA-N
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Description

4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide, also known as 4-acetyl-2-butylpyrrole (4-ABP), is a synthetic organic compound with a wide range of applications in scientific research. 4-ABP is a versatile molecule, widely used as a building block in organic synthesis and as an intermediate in the production of various compounds. It has also been used in the study of the mechanism of action of drugs, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

  • Regioselective Bromination of Pyrroles The use of tetra-butyl ammonium tribromide (TBABr3) in the bromination of pyrrole-2-carboxamide substrates, including compounds similar to 4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide, demonstrates a method for achieving regioselective bromination, predominantly yielding 5-brominated species. This research enhances the understanding of electrophilic substitution reactions in pyrrole derivatives (Gao et al., 2018).

  • Synthesis of Pyrrole-3-Carboxylic Acids A study on the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, includes the synthesis of pyrrole-3-carboxamides. This could be relevant to the synthesis of compounds like 4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide (Herath & Cosford, 2010).

  • Cytostatic Agents A series of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides, structurally related to 4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide, have been synthesized and evaluated as potential cytostatic agents, showing the potential application of similar compounds in cancer research (Bielawski et al., 1993).

  • Synthesis of Tethered Heterocycles Research on synthesizing novel pyrazine-substituted 1H-pyrrole-2-carboxamides highlights methods to create diverse heterocyclic compounds. These findings could be applied to similar compounds like 4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide for the development of new drugs or materials (Howells et al., 2022).

  • Antibacterial Agents A study on the synthesis and evaluation of pyrrole-2-carboxamide derivatives, including compounds structurally similar to 4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide, has identified them as potent antibacterial agents, indicating their potential in developing new antimicrobial drugs (Mane et al., 2017).

  • Antimicrobial Activity Research on the synthesis and bioevaluation of pyrrole-3-carboxamides as antimicrobial agents, including derivatives of 1H-pyrrole-2-carboxamide, provides insight into their potential as novel antimicrobial compounds, highlighting the versatility of pyrrole derivatives in medicinal chemistry (Biointerface Research in Applied Chemistry, 2020).

  • Potential Pharmacological Activity The synthesis of new 1H-1-pyrrolylcarboxamides, potentially including derivatives similar to 4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide, has been explored for their pharmacological interest, indicating the compound's relevance in drug discovery (Bijev et al., 2003).

  • Acetylcholinesterase Enzyme Inhibitors A study on the synthesis of pyrazinamide condensed tetrahydropyrimidines, related to pyrrole-2-carboxamide derivatives, has identified them as acetylcholinesterase enzyme inhibitors, suggesting potential applications in treating neurological disorders (Elumalai et al., 2014).

  • Synthesis of Functionalized Pyrroles A protocol for synthesizing functionalized 2-acetyl-1H-pyrroles, relevant to the chemical modification of compounds like 4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide, has been developed, showing their potential in creating pharmacologically interesting compounds (Kanova et al., 2021).

  • Anticancer Activity Research into the synthesis and anticancer activity of thiophene derivatives, including those related to 1H-pyrrole-2-carboxamide, suggests potential applications in cancer treatment and drug development (Atta & Abdel‐Latif, 2021).

properties

IUPAC Name

4-acetyl-N-butan-2-yl-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-4-7(2)13-11(15)10-5-9(6-12-10)8(3)14/h5-7,12H,4H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAMKGUQGLECPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CN1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601217731
Record name 4-Acetyl-N-(1-methylpropyl)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide

CAS RN

478249-62-6
Record name 4-Acetyl-N-(1-methylpropyl)-1H-pyrrole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478249-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetyl-N-(1-methylpropyl)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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